![molecular formula C7H6BrN B6616180 3-bromo-4-ethenylpyridine CAS No. 1255957-49-3](/img/structure/B6616180.png)
3-bromo-4-ethenylpyridine
Overview
Description
3-Bromo-4-ethenylpyridine is an organic compound from the pyridine family. It is a colorless liquid with an aromatic odor. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizer for polymers and plastics. It has also been studied for its potential use in medical applications, such as cancer therapy. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-bromo-4-ethenylpyridine.
Scientific Research Applications
3-Bromo-4-ethenylpyridine has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in polymerization reactions and as a stabilizer for polymers and plastics. It has also been studied for its potential use in medical applications, such as cancer therapy. In addition, it has been used as a reagent in organic synthesis, as a precursor to other pyridine derivatives, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethenylpyridine is not yet fully understood. However, it is believed that the compound is able to react with nucleophilic species, such as amines and hydroxyl groups, and form covalent bonds. This is believed to be the primary mechanism by which 3-Bromo-4-ethenylpyridine acts as a catalyst in polymerization reactions and as a stabilizer for polymers and plastics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-ethenylpyridine are not yet fully understood. However, it is believed that the compound is able to interact with certain enzymes, such as cytochrome P450, and alter their activity. This may lead to changes in the metabolism of certain drugs, as well as changes in the levels of certain hormones and other compounds in the body. In addition, 3-Bromo-4-ethenylpyridine may also be able to interact with certain proteins and alter their activity.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-4-ethenylpyridine in laboratory experiments has its advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available reagent. It is also relatively stable, making it suitable for use in a variety of laboratory experiments. On the other hand, 3-Bromo-4-ethenylpyridine is a highly reactive compound, and therefore care must be taken when handling it in the laboratory. In addition, it is a hazardous material and should only be used in a well-ventilated area.
Future Directions
The potential applications of 3-Bromo-4-ethenylpyridine are still being explored. Further research is needed to better understand its biochemical and physiological effects, as well as its potential use in medical applications, such as cancer therapy. In addition, its potential use in the synthesis of other organic compounds, as well as its potential use as a catalyst in polymerization reactions, should also be further investigated. Finally, its potential use as a stabilizer for polymers and plastics should also be explored.
properties
IUPAC Name |
3-bromo-4-ethenylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBDHDRYNQWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-vinylpyridine | |
CAS RN |
1255957-49-3 | |
Record name | 3-bromo-4-ethenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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